![molecular formula C20H22N2O5 B4842624 3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4842624.png)
3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide
説明
3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, also known as JNJ-26854165, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential anticancer agent. This compound targets the bromodomain and extraterminal (BET) family of proteins, which play a critical role in gene expression regulation.
作用機序
The mechanism of action of 3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is through the inhibition of BET proteins, which play a critical role in the regulation of gene expression. BET proteins bind to acetylated histones, which are involved in the activation of gene transcription. By inhibiting BET proteins, 3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide can block the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it can inhibit the migration and invasion of cancer cells, which are critical processes for cancer metastasis. Furthermore, it has been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.
実験室実験の利点と制限
One of the advantages of 3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is its specificity for BET proteins, which reduces the potential for off-target effects. In addition, it has shown promising results in preclinical studies as a potential anticancer agent. However, there are limitations to its use in lab experiments, including its low yield in the synthesis method and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. One direction is to investigate its potential as a combination therapy with other chemotherapeutic agents. Another direction is to study its effects on cancer stem cells, which are thought to be responsible for cancer recurrence. Furthermore, there is a need for further studies to determine its safety and efficacy in humans, which may lead to the development of a new anticancer drug.
科学的研究の応用
3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In addition, it has been shown to have synergistic effects with other chemotherapeutic agents, such as bortezomib and lenalidomide.
特性
IUPAC Name |
3,4-dimethoxy-N-[3-(morpholine-4-carbonyl)phenyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-17-7-6-14(13-18(17)26-2)19(23)21-16-5-3-4-15(12-16)20(24)22-8-10-27-11-9-22/h3-7,12-13H,8-11H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJOXGDTTRBLHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。